molecular formula C28H29N3O3S B187788 N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide CAS No. 484647-10-1

N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide

Cat. No. B187788
M. Wt: 487.6 g/mol
InChI Key: SZKIXNXSYROGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in inflammation and cancer.

Biochemical And Physiological Effects

Studies have shown that N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide has anti-inflammatory and anti-cancer effects. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide in lab experiments is its potential for use as a diagnostic tool for Alzheimer's disease. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide. One direction is to further investigate its anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of these diseases. Another direction is to study its neuroprotective effects in more detail, with the goal of developing it as a treatment for Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body.

Synthesis Methods

The synthesis of N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide involves the reaction of 2-methylaniline with 2-methylacetoacetate to form N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]aniline. This intermediate product is then reacted with 4-oxo-2-phenylthiazolidine-3-carboxylic acid to form the final product.

Scientific Research Applications

N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide has been studied for its potential applications in various fields. In the field of medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

CAS RN

484647-10-1

Product Name

N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide

Molecular Formula

C28H29N3O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C28H29N3O3S/c1-4-28(3,27(34)29-23-16-9-8-11-19(23)2)30-25(33)21-14-10-15-22(17-21)31-24(32)18-35-26(31)20-12-6-5-7-13-20/h5-17,26H,4,18H2,1-3H3,(H,29,34)(H,30,33)

InChI Key

SZKIXNXSYROGQW-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)NC1=CC=CC=C1C)NC(=O)C2=CC(=CC=C2)N3C(SCC3=O)C4=CC=CC=C4

Canonical SMILES

CCC(C)(C(=O)NC1=CC=CC=C1C)NC(=O)C2=CC(=CC=C2)N3C(SCC3=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.